molecular formula C5H8O3 B1348743 Methyl 2-methoxyacrylate CAS No. 7001-18-5

Methyl 2-methoxyacrylate

Cat. No.: B1348743
CAS No.: 7001-18-5
M. Wt: 116.11 g/mol
InChI Key: BTTXESIFAHCXMK-UHFFFAOYSA-N
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Description

Methyl 2-methoxyacrylate is an organic compound with the molecular formula C5H8O3. It is a methyl ester of 2-methoxyacrylic acid and is known for its applications in various chemical processes and industries. This compound is characterized by its acrylic acid ester unit, which includes a methoxy group, making it a type of enol ether .

Biochemical Analysis

Biochemical Properties

Methyl 2-methoxyacrylate plays a significant role in biochemical reactions, particularly in the synthesis of polymers and other complex molecules. It interacts with various enzymes, proteins, and biomolecules. For instance, it can act as a substrate for esterases, which catalyze the hydrolysis of ester bonds, leading to the formation of methoxyacrylic acid and methanol. Additionally, this compound can interact with nucleophiles such as amines and thiols, forming covalent bonds that are crucial in biochemical synthesis .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in oxidative stress response and apoptosis. In certain cell types, this compound can induce changes in mitochondrial function, leading to alterations in ATP production and reactive oxygen species (ROS) generation . These effects highlight its potential impact on cellular homeostasis and viability.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their functions. For example, it may inhibit the activity of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine, thereby affecting neurotransmission . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering chromatin structure, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Its stability and degradation are influenced by factors such as temperature, pH, and the presence of other reactive species. Studies have shown that this compound can undergo hydrolysis, leading to the formation of methoxyacrylic acid and methanol, which can further participate in biochemical reactions . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to induce oxidative stress and affect cellular function over time .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, it may exhibit minimal toxicity and can be metabolized efficiently. At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level leads to significant changes in biochemical and physiological parameters. These findings underscore the importance of dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including phase I and phase II metabolic reactions. In phase I reactions, it undergoes oxidation, reduction, and hydrolysis, primarily catalyzed by cytochrome P450 enzymes . In phase II reactions, it can conjugate with glutathione, glucuronic acid, or sulfate, facilitating its excretion from the body. These metabolic pathways are crucial for the detoxification and elimination of this compound and its metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and may interact with transporters and binding proteins that facilitate its movement . The compound’s localization and accumulation in specific tissues can influence its biochemical effects and toxicity profiles .

Subcellular Localization

This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components. It can localize to various organelles, including mitochondria, endoplasmic reticulum, and lysosomes . The presence of targeting signals and post-translational modifications can direct this compound to specific compartments, affecting its activity and function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-methoxyacrylate can be synthesized through several methods. One common approach involves the reaction of methacrylic acid with methanol in the presence of a catalyst. The reaction typically occurs under reflux conditions with an acid catalyst such as sulfuric acid. The reaction mixture is then purified through distillation to obtain the desired product .

Industrial Production Methods: In industrial settings, this compound is often produced via the esterification of methacrylic acid with methanol. This process involves the use of a strong acid catalyst and is carried out in large-scale reactors. The reaction conditions are optimized to maximize yield and purity, and the product is purified through distillation and other separation techniques .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-methoxyacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: Methyl 2-methoxyacrylate is unique due to its methoxy group, which imparts distinct chemical reactivity and properties. This makes it particularly useful in applications where specific interactions with other molecules are required .

Properties

IUPAC Name

methyl 2-methoxyprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-4(7-2)5(6)8-3/h1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTTXESIFAHCXMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10336862
Record name Methyl 2-methoxyacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10336862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7001-18-5
Record name Methyl 2-methoxyacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10336862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-methoxyprop-2-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The dimethyl acetal of methyl pyruvate was prepared using methyl pyruvate, trimethyl orthoformate, MeOH and p-toluenesulfonic acid according to the method of Wermuth (Bull. Soc. Chim. France, 732 (1964)). Methyl pyruvate dimethylacetal (50 g) p-toluenesulfonic acid (1.34 g) and hydroquinone (1.90 g) were heated in an oil bath (approx. 150° C.) and MeOH was allowed to distill off slowly (approx. 10 mL). The residue was then distilled to afford the title ester, bp approx. 50° C./20 mmHg.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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